molecular formula C30H20O12 B608686 Lumiluteoskyrin CAS No. 22333-61-5

Lumiluteoskyrin

Cat. No. B608686
CAS RN: 22333-61-5
M. Wt: 572.478
InChI Key: WAPGTBQHVKHVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lumiluteoskyrin is a bioactive chemical.

Scientific Research Applications

  • Polyphenolic Compounds in Herbal Drugs and Spices : A study by Fecka & Turek (2008) found that herbal drugs and spices provide high amounts of polyphenols. Luteolin-7-O-β-glucuronide, similar to Lumiluteoskyrin, was identified as a new compound in some herbs, highlighting the importance of these compounds in the study of natural products and their applications.

  • Chromosomal Breakage Induced by Luteoskyrin : Research by Keutel & Möckel (2004) demonstrated that Luteoskyrin, a related compound to Lumiluteoskyrin, can induce chromosomal breaks and interchromosomal bridges in cultured human leucocytes. This study contributes to the understanding of the cytotoxic effects of such compounds and their potential implications in genetic research.

  • Detection of Toxins in Food : A study by Mizutani et al. (2009) focused on the detection of Luteoskyrin in rice using liquid chromatography-tandem mass spectrometry. This research is crucial for food safety, particularly in identifying and quantifying toxins in food products.

  • Anti-inflammatory Effects of Flavonoids : The study by Aziz, Kim, & Cho (2018) reviewed the anti-inflammatory effects of luteolin, a flavonoid similar to Lumiluteoskyrin. This research has implications for the development of anti-inflammatory drugs and the therapeutic use of such compounds.

  • Neuroprotective Effects Against Spinal Cord Injury : Research by Fu et al. (2017) explored the neuroprotective effects of Luteolin, highlighting its potential in reducing ischemia-reperfusion injury of the spinal cord. This study opens avenues for the application of Lumiluteoskyrin-like compounds in neuroprotection.

  • Chemiluminescence in Clinical Applications : A paper by Kricka (2003) discussed the use of chemiluminescence, including luminol reactions, in clinical testing. This is relevant for understanding the broader applications of luminescent reactions in medical and scientific research.

properties

CAS RN

22333-61-5

Product Name

Lumiluteoskyrin

Molecular Formula

C30H20O12

Molecular Weight

572.478

IUPAC Name

7,17:8,16-Dimethanocyclodeca(1,2-b:5,6-b')dinaphthalene-5,6,9,10,15,18-hexone, 7,8,16,17-tetrahydro-1,4,11,14,19,20-hexahydroxy-2,13-dimethyl-

InChI

InChI=1S/C30H20O12/c1-5-3-7(31)9-15(21(5)33)27(39)13-11-12-14-18(24(36)10-8(32)4-6(2)22(34)16(10)28(14)40)30(42)20(26(12)38)19(25(11)37)29(41)17(13)23(9)35/h3-4,11-12,19-20,25-26,31-34,37-38H,1-2H3

InChI Key

WAPGTBQHVKHVBG-UHFFFAOYSA-N

SMILES

O=C1C2=C(C3C4C(C5=O)=C(C(C(C4O)C(C3O)C2=O)=O)C(C6=C5C(O)=C(C)C=C6O)=O)C(C7=C1C(O)=CC(C)=C7O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lumiluteoskyrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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